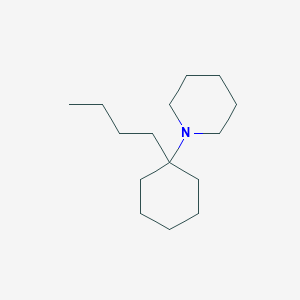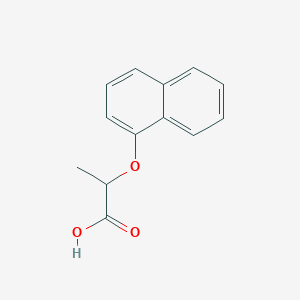
丙酸,2-(1-萘氧基)-
描述
Synthesis Analysis
The synthesis of naphthalene derivatives often involves strategies such as the Mannich reaction, Pd-catalyzed reactions, and other catalytic processes. For instance, a series of 2-substituted aminomethyloxy naphthalenes and butanoic acids have been synthesized using the Mannich reaction, showcasing the versatility of synthetic methods in modifying the naphthalene structure for various applications (Tandon, Singh, & Goswamy, 2004). Furthermore, a practical synthesis method for 2-(6-methoxy-2-naphthyl)propenoic acid highlights the application of Pd-catalyzed carbonylation and other steps in creating naphthalene-based compounds (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Molecular Structure Analysis
The molecular structure of propanoic acid, 2-(1-naphthalenyloxy)-, and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies have revealed that the arrangement of the naphthalene and propanoic acid moieties can significantly influence the compound's properties and reactivity. For example, the molecular structure and packing of certain naphthalene derivatives have been elucidated through crystallography, showing the importance of molecular conformation in determining the compound's physical and chemical characteristics (Ichikawa et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of propanoic acid, 2-(1-naphthalenyloxy)-, includes its participation in various chemical reactions, forming a basis for its utility in synthesis and modification. The compound and its derivatives are involved in reactions such as cycloadditions, condensations, and others, which are essential for the creation of complex molecules and materials. The stereochemistry and reactivity of these compounds are influenced by their unique structural features (Sato et al., 1987).
Physical Properties Analysis
The physical properties of propanoic acid, 2-(1-naphthalenyloxy)-, such as solubility, melting point, and crystalline structure, are directly related to its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role in pharmaceuticals, materials science, and as a chemical intermediate. The study of crystal conformations and molecular packing provides insights into the physical characteristics of naphthalene derivatives, highlighting the role of aromatic CH⋯π interactions in their crystallization (Ichikawa et al., 2010).
Chemical Properties Analysis
The chemical properties of propanoic acid, 2-(1-naphthalenyloxy)-, such as acidity, reactivity with various chemical agents, and its behavior in chemical synthesis, are critical for its application in different fields. The compound's ability to undergo specific reactions, including condensation reactions and its involvement in the synthesis of complex molecules, demonstrates its utility as a versatile chemical building block (Bergmann & Agranat, 1971).
科学研究应用
Esterification of Propanoic Acid
- Application Summary: This study focuses on the esterification of propanoic acid with 1,2-propanediol using a clay supported heteropolyacid Cs 2.5 H 0.5 PW 12 O 40 /K-10 as solid acid catalyst in a batch reactor . The product of this reaction, the diester of propanoic acid with propylene glycol, is approved as a safe chemical and also as a food flavoring agent in non-alcoholic beverages, chewing gums, and frozen dairy products .
- Methods of Application: The catalyst was prepared by the incipient wetness method, and characterization techniques such as X-ray diffraction, surface area measurement by N2 adsorption–desorption, FTIR, and SEM were employed to study its physicochemical properties . The effect of various reaction parameters such as speed of agitation, catalyst loading, mole ratio, and temperature was studied .
- Results: The diester of 1,2-PDO was found to be formed at 180 °C . Parameter optimization was carried out and a kinetic model developed. The apparent activation energy was found to be 13.8 kcal mol −1 . FT-IR and surface area analysis established that the catalyst was stable and reusable .
Food Industry
- Application Summary: Propanoic acid is commonly used as a food preservative, particularly in bread and other baked goods . It helps prevent mold and bacterial growth, thereby extending the shelf life of these products .
- Methods of Application: Propanoic acid is typically added to the dough during the baking process .
- Results: The use of propanoic acid as a preservative helps to maintain the freshness of baked goods for a longer period of time, reducing food waste and improving food safety .
Agriculture
- Application Summary: Propanoic acid is used as a mold inhibitor in animal feeds .
- Methods of Application: It is typically mixed into the animal feed in a regulated quantity .
- Results: The use of propanoic acid helps to prevent the growth of mold in animal feed, ensuring the health and safety of livestock .
Pharmaceutical Applications
- Application Summary: Propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application: Propanoic acid is incorporated into the formulation of various pharmaceutical products .
- Results: The inclusion of propanoic acid in pharmaceutical formulations helps to enhance their antibacterial efficacy .
Production of Polymers
- Application Summary: Propanoic acid is primarily used in the production of polymers . It serves as a key ingredient in the production of various types of plastics and resins .
- Methods of Application: Propanoic acid is incorporated into the polymerization process, where it reacts with other monomers to form polymers .
- Results: The use of propanoic acid in polymer production results in high-quality polymers with desirable properties such as durability and resistance to environmental factors .
Oxidation of 1-Propanol
- Application Summary: Propanoic acid can be produced through the oxidation of 1-propanol . This process is catalyzed by heteropolyoxometalates .
- Methods of Application: The oxidation process involves the addition of hydrogen peroxide to 1-propanol in the presence of a catalyst .
- Results: The oxidation of 1-propanol yields propionic acid, which can be used in various industrial applications .
属性
IUPAC Name |
2-naphthalen-1-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVXDDWEGVLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884520 | |
| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-(1-naphthalenyloxy)- | |
CAS RN |
13949-67-2 | |
| Record name | 2-(1-Naphthalenyloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13949-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthyloxy)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013949672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13949-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-1-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-NAPHTHYLOXY)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W99RR6EEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



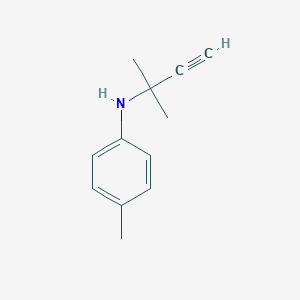
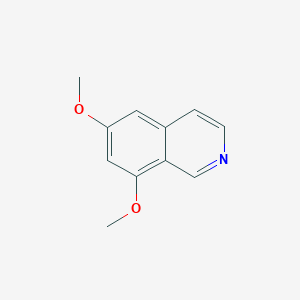
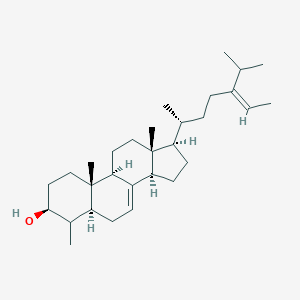
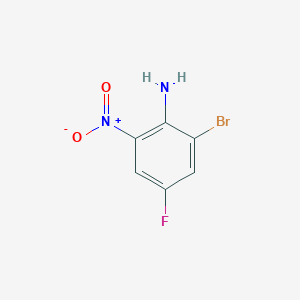
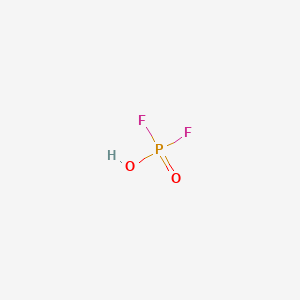
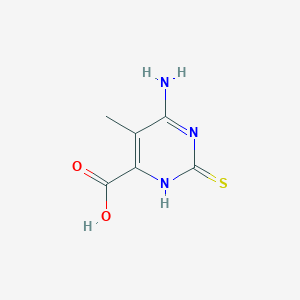

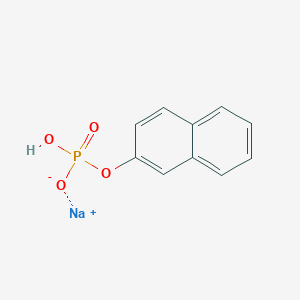
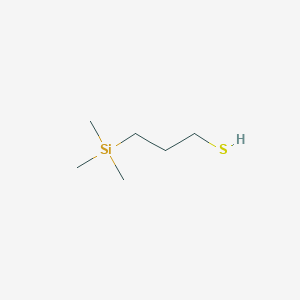
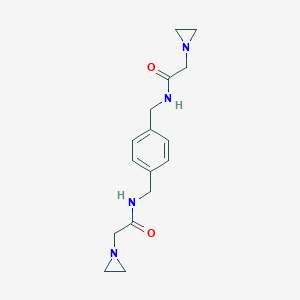
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)


